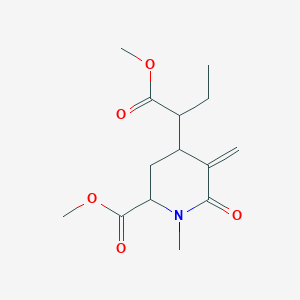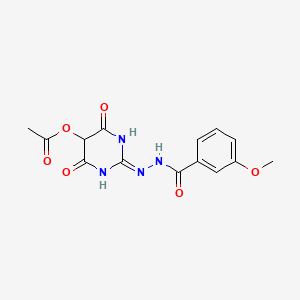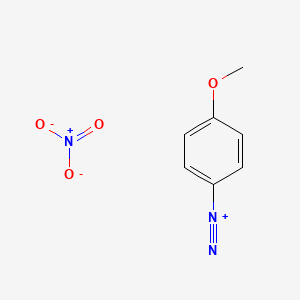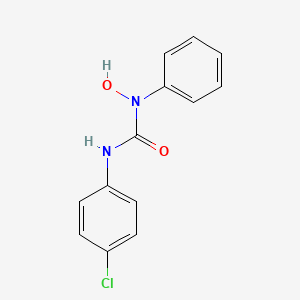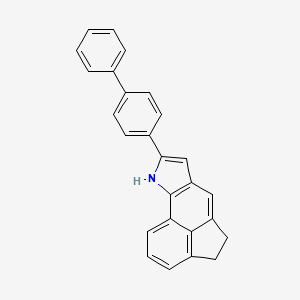
4H-Indeno(1,7-fg)indole, 8-(1,1'-biphenyl)-4-yl-5,9-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Indeno(1,7-fg)indole, 8-(1,1’-biphenyl)-4-yl-5,9-dihydro- is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core fused with an indene ring and substituted with a biphenyl group. The presence of these structural elements imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Indeno(1,7-fg)indole, 8-(1,1’-biphenyl)-4-yl-5,9-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Fusion with Indene Ring: The indole core is then fused with an indene ring through a cyclization reaction, often facilitated by a Lewis acid catalyst.
Substitution with Biphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4H-Indeno(1,7-fg)indole, 8-(1,1’-biphenyl)-4-yl-5,9-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or biphenyl moieties, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation Products: Quinone derivatives and other oxidized forms.
Reduction Products: Dihydro derivatives and fully reduced forms.
Substitution Products: Various substituted indole and biphenyl derivatives.
科学研究应用
4H-Indeno(1,7-fg)indole, 8-(1,1’-biphenyl)-4-yl-5,9-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4H-Indeno(1,7-fg)indole, 8-(1,1’-biphenyl)-4-yl-5,9-dihydro- depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes, receptors, and DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or bind to receptor sites, altering cellular signaling and function.
Material Science: In the context of organic semiconductors, the compound’s electronic properties, such as charge transport and light absorption, play a crucial role in its performance.
相似化合物的比较
Similar Compounds
- 4H-Indeno(1,7-fg)indole, 8-(2,3-dihydro-1H-inden-5-yl)-5,9-dihydro-
- 4H-Indeno(1,7-fg)indole, 8-(4-methoxyphenyl)-5,9-dihydro-
Uniqueness
4H-Indeno(1,7-fg)indole, 8-(1,1’-biphenyl)-4-yl-5,9-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the biphenyl group enhances its stability and electronic properties, making it particularly valuable in applications such as organic electronics and drug development.
属性
CAS 编号 |
38824-54-3 |
|---|---|
分子式 |
C26H19N |
分子量 |
345.4 g/mol |
IUPAC 名称 |
4-(4-phenylphenyl)-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene |
InChI |
InChI=1S/C26H19N/c1-2-5-17(6-3-1)18-9-11-19(12-10-18)24-16-22-15-21-14-13-20-7-4-8-23(25(20)21)26(22)27-24/h1-12,15-16,27H,13-14H2 |
InChI 键 |
SQYHEHLQGXEWEK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)NC(=C3)C5=CC=C(C=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


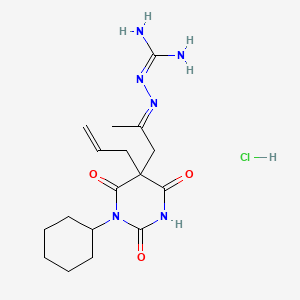
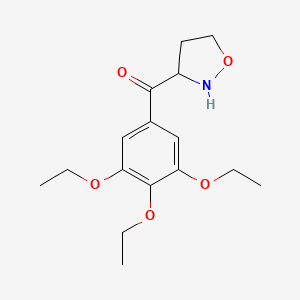
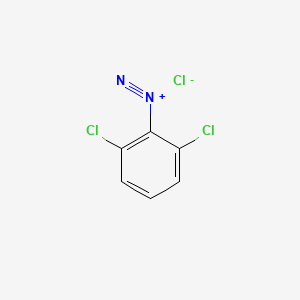
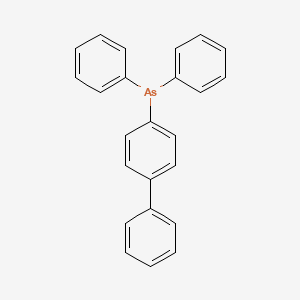
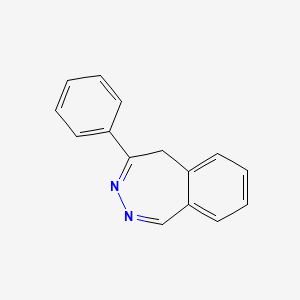
![N-[(Carboxymethyl)carbamoyl]phenylalanine](/img/structure/B14666758.png)

